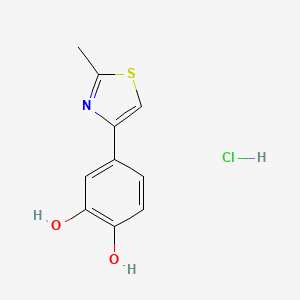

4-(2-Methyl-1,3-thiazol-4-yl)benzene-1,2-diol hydrochloride

Übersicht

Beschreibung

4-(2-Methyl-1,3-thiazol-4-yl)benzene-1,2-diol hydrochloride is a chemical compound that features a thiazole ring attached to a benzene ring with two hydroxyl groups

Wirkmechanismus

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives have been known to interact with various targets in the body, leading to a range of effects . For instance, some thiazole compounds have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .

Biochemical Pathways

Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the compound’s bioavailability.

Result of Action

Thiazole derivatives have been associated with a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

The solubility of thiazole derivatives in different solvents suggests that the compound’s action could be influenced by the surrounding environment .

Biochemische Analyse

Biochemical Properties

4-(2-Methyl-1,3-thiazol-4-yl)benzene-1,2-diol hydrochloride plays a significant role in biochemical reactions due to its ability to interact with a variety of enzymes and proteins. It has been observed to interact with enzymes such as tyrosinase and peroxidase, where it acts as a substrate or inhibitor . The compound’s thiazole ring can undergo electrophilic and nucleophilic substitutions, making it a versatile agent in biochemical assays . Additionally, the benzene-1,2-diol moiety allows for hydrogen bonding and π-π interactions with proteins, enhancing its binding affinity and specificity .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS) and oxidative stress . By modulating ROS levels, this compound can affect gene expression and cellular metabolism, leading to changes in cell proliferation, apoptosis, and differentiation . Studies have demonstrated its potential in inhibiting the growth of cancer cells by inducing oxidative stress and triggering apoptotic pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to the active sites of enzymes, either inhibiting or activating their functions . For instance, its interaction with tyrosinase involves the formation of a stable complex that inhibits the enzyme’s activity, thereby reducing melanin synthesis . The compound can also induce changes in gene expression by modulating transcription factors and signaling molecules involved in oxidative stress responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade upon prolonged exposure to light and air . In vitro studies have shown that its effects on cellular function, such as ROS production and enzyme inhibition, can persist for several hours after administration . Long-term studies in vivo have indicated potential cumulative effects, particularly in terms of oxidative stress and cellular damage .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits antioxidant properties, protecting cells from oxidative damage . At higher doses, it can induce oxidative stress, leading to cellular damage and apoptosis . Threshold effects have been observed, where a specific dosage range maximizes therapeutic benefits while minimizing adverse effects . Toxicity studies have shown that extremely high doses can result in significant organ damage and systemic toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II reactions . Enzymes such as cytochrome P450 oxidases play a crucial role in its biotransformation, leading to the formation of various metabolites . These metabolites can further interact with cellular components, affecting metabolic flux and altering metabolite levels . The compound’s metabolism can also influence its pharmacokinetics and bioavailability .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . It can be actively transported across cell membranes by solute carrier (SLC) transporters, facilitating its accumulation in target tissues . Once inside the cells, the compound can bind to intracellular proteins, affecting its localization and activity . Studies have shown that it preferentially accumulates in tissues with high oxidative stress, such as the liver and kidneys .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It has been found to localize primarily in the cytoplasm and mitochondria, where it exerts its effects on cellular metabolism and oxidative stress . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments . For example, phosphorylation of the compound can enhance its mitochondrial targeting, increasing its efficacy in modulating mitochondrial function .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methyl-1,3-thiazol-4-yl)benzene-1,2-diol hydrochloride typically involves the formation of the thiazole ring followed by its attachment to the benzene ring. One common method includes the reaction of 2-methylthiazole with a benzene derivative under specific conditions. The reaction may involve catalysts and solvents to facilitate the process. For instance, the use of chloroform as a solvent and triethylamine as a base can be employed in the synthesis .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are often utilized to enhance efficiency and reduce production costs .

Analyse Chemischer Reaktionen

Types of Reactions

4-(2-Methyl-1,3-thiazol-4-yl)benzene-1,2-diol hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups on the benzene ring can be oxidized to form quinones.

Reduction: The compound can be reduced to modify the thiazole ring or the benzene ring.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the thiazole and benzene rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of quinones, while substitution reactions can introduce various functional groups onto the thiazole or benzene rings .

Wissenschaftliche Forschungsanwendungen

4-(2-Methyl-1,3-thiazol-4-yl)benzene-1,2-diol hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

Industry: Utilized in the development of materials with specific properties, such as dyes and polymers.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-(2-Methyl-1,3-thiazol-4-yl)benzaldehyde: Similar structure but with an aldehyde group instead of hydroxyl groups.

2,4-Disubstituted thiazoles: Compounds with similar thiazole rings but different substituents on the benzene ring.

Uniqueness

4-(2-Methyl-1,3-thiazol-4-yl)benzene-1,2-diol hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its dual hydroxyl groups on the benzene ring and the thiazole ring provide a versatile platform for further chemical modifications and applications .

Biologische Aktivität

4-(2-Methyl-1,3-thiazol-4-yl)benzene-1,2-diol hydrochloride is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, antifungal, and antiviral effects, along with structure-activity relationships (SAR) and potential therapeutic applications.

The compound is characterized by the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C10H9NO2S |

| Molecular Weight | 207.25 g/mol |

| Density | 1.4 ± 0.1 g/cm³ |

| Boiling Point | 419.5 ± 14.0 °C |

| Melting Point | Not available |

| LogP | 1.06 |

Antimicrobial Activity

Research has demonstrated that 4-(2-Methyl-1,3-thiazol-4-yl)benzene-1,2-diol exhibits significant antimicrobial properties against various bacterial strains. A study indicated that this compound showed moderate to good activity against both Gram-positive and Gram-negative bacteria, with minimal inhibitory concentration (MIC) values ranging from 4.69 to 156.47 µM for different strains such as Staphylococcus aureus and Escherichia coli .

Antifungal Activity

The compound also displayed antifungal activity against Candida albicans and Fusarium oxysporum. The MIC values for these fungi ranged from 16.69 to 222.31 µM, suggesting its potential as a therapeutic agent in treating fungal infections .

Antiviral Activity

In addition to its antibacterial and antifungal effects, there is emerging evidence that compounds structurally related to 4-(2-Methyl-1,3-thiazol-4-yl)benzene-1,2-diol may possess antiviral properties. Studies have indicated that thiazole derivatives can inhibit viral replication in certain models, although specific data on this compound's antiviral efficacy remains limited .

Structure-Activity Relationship (SAR)

The SAR studies of thiazole derivatives reveal that the presence of electron-withdrawing groups at specific positions on the aromatic ring significantly enhances biological activity. For instance, modifications at the ortho position with non-bulky groups have been associated with increased potency against Plasmodium falciparum, a malaria-causing parasite . The thiazole ring's substitution pattern also plays a crucial role in determining the overall bioactivity of the compound.

Case Studies

A notable case study involved the evaluation of various thiazole derivatives for their leishmanicidal activity. Compounds similar to 4-(2-Methyl-1,3-thiazol-4-yl)benzene-1,2-diol were tested against Leishmania infantum, demonstrating promising results in reducing parasite viability while exhibiting low cytotoxicity towards mammalian cells .

Eigenschaften

IUPAC Name |

4-(2-methyl-1,3-thiazol-4-yl)benzene-1,2-diol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2S.ClH/c1-6-11-8(5-14-6)7-2-3-9(12)10(13)4-7;/h2-5,12-13H,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTCXMYNDIBWTPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C2=CC(=C(C=C2)O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.